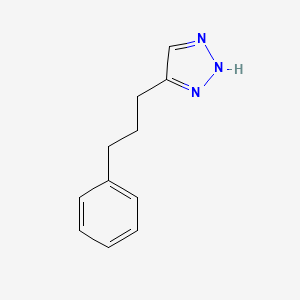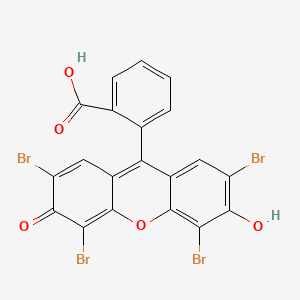
SNIPER(CRABP)-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SNIPER(CRABP)-4 is a potent protein degrader. Development of novel small molecules that selectively degrade pathogenic proteins would provide an important advance in targeted therapy. Recently, we have devised a series of hybrid small molecules named SNIPER (specific and nongenetic IAP-dependent protein ERaser) that induces the degradation of target proteins via the ubiquitin-proteasome system.
Aplicaciones Científicas De Investigación
Protein Degradation in Subcellular Compartments
SNIPER(CRABP)-4 is a hybrid small molecule that plays a crucial role in the targeted degradation of proteins localized in various subcellular compartments. This molecule is part of the SNIPER (specific and nongenetic IAP-dependent protein ERaser) series, which induces the degradation of target proteins via the ubiquitin-proteasome system. Studies have shown that SNIPER(CRABP)-4, along with other SNIPER(CRABP) compounds, can induce proteasomal degradation of cellular retinoic acid binding protein II (CRABP-II) across different cellular compartments, including cytosolic, nuclear, and membrane-localized proteins. The degradation mechanism involves different E3 ligases depending on the protein's localization, indicating the versatility of SNIPER(CRABP)-4 in targeting proteins across various cellular domains (Okuhira et al., 2017).
Specific Degradation of CRABP-II via Ubiquitylation
Another significant application of SNIPER(CRABP)-4 is its ability to induce specific degradation of CRABP-II by facilitating ubiquitylation. This compound consists of ligands for both cellular inhibitor of apoptosis protein 1 (cIAP1) and CRABP-II. The interaction between these components leads to cIAP1-mediated ubiquitylation of CRABP-II, resulting in its degradation through the proteasomal pathway. This mechanism exemplifies the potential of SNIPER(CRABP)-4 in targeted protein degradation, a valuable tool for drug discovery and research on protein functions (Okuhira et al., 2011).
Development of Target Protein-Selective Degradation Inducers
Further advancing the field, SNIPER(CRABP)-4 has been instrumental in the development of small-molecular amide-type SNIPERs that selectively degrade target proteins without affecting IAPs. This advancement signifies the evolution of SNIPER technology towards more precise and less invasive protein knockdown strategies, enhancing its applicability in biological research and therapeutic development (Itoh et al., 2011).
Propiedades
Nombre del producto |
SNIPER(CRABP)-4 |
|---|---|
Fórmula molecular |
C45H66N4O9 |
Peso molecular |
807.042 |
Nombre IUPAC |
(2E,4E,6E,8E)-9-((E)-3-((((14R,17S,18R)-18-amino-17-hydroxy-14-isobutyl-2,13,16-trioxo-19-phenyl-6,9-dioxa-3,12-diazanonadecyl)oxy)imino)-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C45H66N4O9/c1-31(2)26-36(29-40(50)43(54)38(46)28-35-14-9-8-10-15-35)44(55)48-21-23-57-25-24-56-22-20-47-41(51)30-58-49-39-18-19-45(6,7)37(34(39)5)17-16-32(3)12-11-13-33(4)27-42(52)53/h8-17,27,31,36,38,43,54H,18-26,28-30,46H2,1-7H3,(H,47,51)(H,48,55)(H,52,53)/b13-11+,17-16+,32-12+,33-27+,49-39+/t36-,38-,43+/m1/s1 |
Clave InChI |
FBOHLKGEMRMVGM-UZEPOBBZSA-N |
SMILES |
O=C(CO/N=C1C(C)=C(/C=C/C(C)=C/C=C/C(C)=C/C(O)=O)C(C)(C)CC/1)NCCOCCOCCNC([C@H](CC(C)C)CC([C@@H](O)[C@H](N)CC2=CC=CC=C2)=O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SNIPER(CRABP)-4; SNIPER(CRABP)4; SNIPER(CRABP) 4; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






